molecular formula C20H29N3O B11507925 1-(1,2,3,4,4a,9b-Hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-2-(1-piperidinyl)ethanone CAS No. 442870-50-0

1-(1,2,3,4,4a,9b-Hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-2-(1-piperidinyl)ethanone

Cat. No.: B11507925
CAS No.: 442870-50-0
M. Wt: 327.5 g/mol
InChI Key: WZCDPAZKCMKDCJ-UHFFFAOYSA-N
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Description

1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoindole core.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.

    Final Coupling: The final step involves coupling the pyridoindole core with the piperidine moiety, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like piperidine or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,8-Dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole: A structurally similar compound with potential biological activity.

    Piperidine derivatives: Compounds containing the piperidine moiety, known for their diverse biological activities.

Uniqueness

1-{2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOL-5-YL}-2-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of the pyridoindole core and piperidine moiety, which may confer distinct biological and chemical properties not observed in other similar compounds.

Properties

CAS No.

442870-50-0

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-2-piperidin-1-ylethanone

InChI

InChI=1S/C20H29N3O/c1-15-6-7-18-16(12-15)17-13-21(2)11-8-19(17)23(18)20(24)14-22-9-4-3-5-10-22/h6-7,12,17,19H,3-5,8-11,13-14H2,1-2H3

InChI Key

WZCDPAZKCMKDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CN4CCCCC4

Origin of Product

United States

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